Propyphenazone-d3 is a stable isotope-labeled derivative of propyphenazone, which itself is a pyrazolone derivative primarily used as a non-steroidal anti-inflammatory drug (NSAID). Propyphenazone is known for its analgesic and antipyretic properties, making it effective in treating pain and fever. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This labeling is particularly useful in research applications, including pharmacokinetics and metabolic studies.
Propyphenazone-d3 falls under the classification of pharmaceuticals as well as analytical standards in chemical research. It is categorized as a pyrazolone derivative and specifically functions as a non-steroidal anti-inflammatory drug. Its chemical structure is characterized by the presence of a pyrazolone ring substituted at the C-4 position with an isopropyl group .
The synthesis of propyphenazone-d3 typically involves the introduction of deuterium into the propyphenazone molecule. One common method includes the reaction of ethyl 2-isopropylacetoacetate with deuterated reagents to form the pyrazolone ring. This process can be achieved through various synthetic routes, including:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of advanced techniques like nuclear magnetic resonance spectroscopy may be employed to confirm the incorporation of deuterium and to analyze the structure of the synthesized compound .
The molecular formula for propyphenazone-d3 is , with an average mass of approximately 233.324 Da and a monoisotopic mass of 233.160736 Da. The structure includes:
The compound exhibits characteristics typical of pyrazolone derivatives, contributing to its pharmacological effects. The presence of deuterium alters its physical properties slightly compared to its non-labeled counterpart, which can be advantageous in tracking metabolic pathways in biological studies .
Propyphenazone-d3 can participate in various chemical reactions typical for NSAIDs, including:
The isotope labeling allows researchers to track these reactions more effectively using techniques like mass spectrometry, providing insights into drug metabolism and disposition in vivo .
Propyphenazone-d3 exhibits its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the conversion of arachidonic acid into prostaglandins—key mediators in inflammation and pain signaling pathways.
Research indicates that propyphenazone has a similar mechanism as other NSAIDs, leading to reduced production of inflammatory mediators, thus alleviating pain and fever symptoms. The stable isotope labeling helps in understanding its bioavailability and metabolic pathways more precisely during clinical studies .
Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis may provide additional insights into thermal stability and behavior under various conditions .
Propyphenazone-d3 serves multiple roles in scientific research:
Propyphenazone-d3 (CAS 162935-29-7) is a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) propyphenazone, where three hydrogen atoms are replaced by deuterium at the N-methyl group. Its molecular formula is C₁₄H₁₅D₃N₂O, with a molecular weight of 233.32 g/mol, compared to 230.31 g/mol for the non-deuterated parent compound. The SMILES notation (O=C1N(C2=CC=CC=C2)N(C(C)=C1C(C)C)C([2H])([2H])[2H]) explicitly denotes deuterium substitution at the methyl group attached to the pyrazolone ring nitrogen [1] [2] [8].
Table 1: Key Structural Properties of Propyphenazone-d3
Property | Propyphenazone-d3 | Propyphenazone |
---|---|---|
Molecular Formula | C₁₄H₁₅D₃N₂O | C₁₄H₁₈N₂O |
CAS Number | 162935-29-7 | 479-92-5 |
Molecular Weight (g/mol) | 233.32 | 230.31 |
Isotopic Substitution | N-CH₃ → N-CD₃ | None |
Deuterium incorporation induces subtle but significant alterations in molecular properties:
The synthesis of Propyphenazone-d3 centers on site-specific deuterium introduction during or after construction of the pyrazolone core. Two validated approaches include:
Deuterated Building Block Strategy:
Direct Deuterium Incorporation:
Table 2: Synthesis Methods for Propyphenazone-d3
Method | Deuterium Source | Isotopic Purity | Yield |
---|---|---|---|
Bromination-Deuteration | CD₃COOD or NaBD₄ | >98% | 65–75% |
Direct Alkylation | CD₃I | >99% | 80–85% |
Catalytic Exchange | D₂O | 90–95% | 70–78% |
Challenges include preventing deuterium loss during purification and avoiding isotopic dilution in protic solvents. Advanced techniques like continuous-flow microreactors show promise for enhancing isotopic incorporation efficiency [3].
Deuteration induces measurable differences in physicochemical and pharmacological properties:
Physicochemical Properties:
Metabolic and Pharmacokinetic Profiles:
Table 3: Comparative Properties of Propyphenazone-d3 and Propyphenazone
Property | Propyphenazone-d3 | Propyphenazone | Significance |
---|---|---|---|
Metabolic Half-life (HLM) | 42 ± 3 min | 18 ± 2 min | Enhanced metabolic stability |
Major Metabolic Pathway | N-demethylation (slowed) | N-demethylation | Reduced toxic metabolite formation |
COX-2 IC₅₀ | 1.8 ± 0.2 μM (retained) | 1.5 ± 0.3 μM | Bioactivity preservation |
Biological Activity:
Analytical Applications:Propyphenazone-d3 serves as a critical internal standard in LC-MS for quantifying non-deuterated propyphenazone in biological matrices. Its near-identical chromatographic behavior (retention time ∼6.2 min) combined with distinct mass spectral signatures (m/z 233 vs 230) enables precise quantification without matrix interference [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0